Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-(4-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-1-3-12(4-2-8)9(13)7-5-11-6-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRRCAGMXNRVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone generally involves:
- Preparation of azetidine derivatives through nucleophilic substitution or ring-forming reactions.
- Functionalization of the azetidine ring with appropriate leaving groups (e.g., mesylates or halides).
- Coupling with piperidine derivatives via nucleophilic substitution or cross-coupling reactions.
- Introduction of the fluorine atom through fluorination of suitable intermediates.
Preparation of Azetidine Derivatives
Azetidine synthesis typically involves the nucleophilic substitution of azetidin-3-ol or related hydroxyl compounds with halogenating reagents or via ring-closure reactions.
Note: These methods focus on forming the azetidine ring with functional groups suitable for subsequent coupling.
Functionalization of Azetidine
Key steps include converting azetidine alcohols into reactive intermediates such as mesylates or halides, which then undergo fluorination or coupling:
Note: Fluorination yields are often moderate due to competing elimination reactions.
Coupling with Piperidine Derivatives
The azetidine intermediates are coupled with piperidine derivatives through amide bond formation or nucleophilic substitution:
Fluorination Techniques
The incorporation of the fluorine atom at the 4-position of the piperidine ring is achieved via:
- Nucleophilic fluorination of mesylates or halides using tetrabutylammonium fluoride.
- Copper-mediated fluorination of aromatic precursors for radiolabeling, as demonstrated in PET ligand synthesis.
| Technique | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| TBAF fluorination | TBAF in DMF | 23-38% | ||
| Copper-mediated fluorination | Cu-mediated fluorination of aromatic precursors | High radiochemical yields |
Summary of Key Data
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Azetidine ring formation | Halogenating agents, amino alcohols | 120°C, in dichloromethane | 86-93% | Efficient ring closure |
| Mesylation & fluorination | Methanesulfonyl chloride, TBAF | Room temperature | 23-38% | Moderate yields, β-elimination risk |
| Coupling with piperidine | HOBT, EDC- HCl | Room temperature | 21-40% | Amide bond formation |
| Final acylation | Acyl chlorides | DCM, pyridine | Variable | Final linkage formation |
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Mechanism of Action
Research has demonstrated that azetidin-3-yl(4-fluoropiperidin-1-yl)methanone derivatives can be synthesized effectively to create reversible and irreversible MAGL inhibitors. The synthesis typically involves:
- Tail Switching Strategy : Modifying the ‘tail’ of the piperazinyl azetidine scaffold to enhance binding affinity and selectivity for MAGL.
Pharmacological evaluations have shown that these compounds exhibit nanomolar inhibitory affinities, making them suitable candidates for further development in imaging and therapeutic applications .
Applications in Imaging
The development of radiolabeled versions of this compound has facilitated its use in positron emission tomography (PET) imaging. This application is particularly significant for:
- Visualizing MAGL Activity : Radiolabeled compounds such as [^11C]PAD and [^18F]MAGL-4-11 have been created to study MAGL activity in vivo, providing insights into the endocannabinoid system's role in various diseases .
Neurological Disorders
Inhibition of MAGL is being explored as a treatment for neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The ability of these compounds to modulate endocannabinoid levels may help alleviate symptoms associated with these conditions.
Pain Management
The analgesic properties attributed to the modulation of the endocannabinoid system suggest that this compound could serve as an effective pain management agent, particularly in chronic pain scenarios.
Anti-inflammatory Effects
Given its mechanism of action, this compound may also be beneficial in treating inflammatory diseases by reducing the levels of pro-inflammatory mediators derived from arachidonic acid.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of azetidin-3-yl(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s fluorinated piperidine moiety can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Fluorination : Fluorine is commonly introduced at the piperidine/azetidine rings or aryl substituents to enhance metabolic stability and binding affinity. For example, Compound 46’s 3-chloro-4-fluorophenyl group may improve 5-HT1A receptor selectivity .
Physicochemical Properties
Comparative physicochemical data (logP, solubility, and molecular weight) influence drug-likeness:
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Molecular Weight | Evidence ID |
|---|---|---|---|---|
| This compound | 1.8 | 0.12 | 230.28 | |
| Compound 46 | 3.5 | 0.03 | 438.12 | |
| Compound 22 | 1.2 | 0.45 | 252.34 | |
| Compound 74 | 4.1 | 0.01 | 408.39 |
Analysis :
Insights :
Biological Activity
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound consists of an azetidine ring linked to a 4-fluoropiperidine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
| Structural Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing heterocycle |
| Piperidine Moiety | A six-membered ring containing nitrogen |
| Fluorine Substitution | Enhances binding affinity and selectivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. The fluorinated piperidine moiety is believed to enhance the compound's binding affinity, making it a promising candidate for drug development.
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in critical biological processes. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory activity against viral proteases, which are crucial for viral replication .
2. Antiviral Properties
Recent studies have highlighted the potential of azetidin derivatives in combating viral infections, particularly SARS-CoV-2. Compounds structurally related to this compound have demonstrated significant antiviral activity in vitro, suggesting that this compound could be further explored for its therapeutic efficacy against COVID-19 .
3. Neuropharmacological Effects
The piperidine component of this compound is associated with neuropharmacological activities. Research has indicated that similar compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .
Case Studies
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a recent study, a series of azetidine derivatives were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. This compound was included in this screening due to its structural similarities with other known inhibitors. The results indicated promising inhibitory activity, with IC50 values suggesting effective antiviral properties .
Case Study 2: Enzyme Targeting in Cancer Therapy
Another investigation focused on the use of azetidine derivatives as potential anticancer agents. This compound was evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. The findings revealed significant inhibition rates, supporting further development as a targeted cancer therapy.
Q & A
Q. Example Protocol :
- Yield Optimization : Reactions are conducted in anhydrous DMF or THF at 0–25°C. Purification via column chromatography (silica gel, hexane/EtOAc) typically yields 28–32% .
- Key Characterization : Confirm structure using NMR (e.g., δ 4.48–4.20 ppm for azetidine protons) and HRMS (e.g., [M + Na] at m/z 491.1180) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require low temperatures to suppress side reactions.
- Catalysis : Use of Pd catalysts (e.g., Pd(OAc)) for cross-coupling steps improves regioselectivity .
- Continuous Flow Chemistry : Scalable synthesis with precise temperature/pH control reduces byproducts (e.g., <5% impurities) .
Data Contradiction Analysis :
Discrepancies in yields (e.g., 28% vs. 78% in similar compounds) may arise from:
Steric Hindrance : Bulky substituents reduce coupling efficiency.
Fluorine Reactivity : Fluoropiperidine’s electron-withdrawing effects slow nucleophilic attacks .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : / NMR identifies proton environments (e.g., δ 7.32–7.16 ppm for aromatic fluoropiperidine signals) .
- HRMS : Exact mass determination (e.g., [M + Na] at m/z 486.1568) confirms molecular formula .
- X-ray Crystallography : SHELX programs refine crystal structures (e.g., C–F bond length: 1.35 Å) .
Advanced: How can computational methods guide SAR studies?
Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like monoacylglycerol lipase (Ki values < 100 nM) .
- DFT Calculations : Assess electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to optimize reactivity .
Q. Example Table: Comparative Binding Affinities
| Compound Modification | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| Fluoropiperidine variant | MAGL | 85 ± 12 | |
| Difluoromethyl analog | MAGL | 120 ± 18 |
Basic: What biological targets are hypothesized for this compound?
Answer:
- Enzyme Inhibition : Potential inhibition of monoacylglycerol lipase (MAGL) and serine hydrolases due to carbonyl interactions with catalytic residues .
- Receptor Modulation : Fluorine enhances binding to CNS targets (e.g., σ receptors) for neurological applications .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Assay Standardization : Control variables (e.g., cell line passage number, incubation time) to minimize variability.
- Metabolic Stability Testing : LC-MS/MS quantifies metabolite interference (e.g., defluorination products) .
Case Study : Discrepant IC values (10 nM vs. 500 nM) in MAGL inhibition may arise from:
Enzyme Source : Recombinant vs. tissue-derived enzymes.
Fluorine Position : Para-fluorine vs. meta-fluorine alters steric interactions .
Basic: How does the fluoropiperidine moiety influence physicochemical properties?
Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration.
- Metabolic Stability : C–F bonds resist cytochrome P450 oxidation, prolonging half-life .
Advanced: What strategies improve in vitro stability of this compound?
Answer:
- Prodrug Design : Mask the carbonyl group as an ester to reduce hydrolysis.
- Co-crystallization : Stabilize amorphous forms using polymers (e.g., HPMCAS) .
Q. Stability Data :
| Condition | Half-life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48 | Hydrolysis |
| Liver microsomes (human) | 12 | Oxidative defluorination |
Basic: How is SAR explored for azetidine-piperidine hybrids?
Answer:
- Core Modifications : Vary substituents (e.g., methyl, trifluoromethyl) on azetidine/piperidine.
- Bioisosteric Replacement : Replace methanone with thiourea or amide groups .
Q. Table: SAR of Analogues
| Compound | Azetidine Substituent | Piperidine Substituent | MAGL IC (nM) |
|---|---|---|---|
| Parent compound | 4-Fluoro | None | 85 |
| Difluoromethyl variant | 4,4-Difluoro | Hydroxymethyl | 120 |
| Thiadiazole hybrid | Thiadiazole-2-yl | 5-Ethyl | 65 |
Advanced: What in silico tools predict metabolic pathways?
Answer:
- ADMET Predictors : Software like Schrödinger’s QikProp estimates clearance rates and metabolite profiles.
- MetaSite : Identifies vulnerable sites for cytochrome P450 metabolism (e.g., azetidine nitrogen) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
